molecular formula C26H37NO4 B393546 (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate

(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate

Cat. No.: B393546
M. Wt: 427.6g/mol
InChI Key: GGQIDQJAIYDGEX-HNMVVSPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate include other complex organic molecules with similar core structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H37NO4

Molecular Weight

427.6g/mol

IUPAC Name

[(6S,7S,11R,14S)-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]-7,11-dimethyl-14-pentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-enyl] acetate

InChI

InChI=1S/C26H37NO4/c1-15(27-31-17(3)29)26-14-19(26)13-23-21-7-6-18-12-20(30-16(2)28)8-10-24(18,4)22(21)9-11-25(23,26)5/h6,19-23H,7-14H2,1-5H3/b27-15+/t19?,20-,21?,22?,23?,24-,25-,26-/m0/s1

InChI Key

GGQIDQJAIYDGEX-HNMVVSPGSA-N

SMILES

CC(=NOC(=O)C)C12CC1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C

Isomeric SMILES

C/C(=N\OC(=O)C)/[C@@]12CC1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C

Canonical SMILES

CC(=NOC(=O)C)C12CC1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C

Origin of Product

United States

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